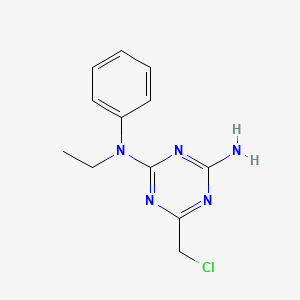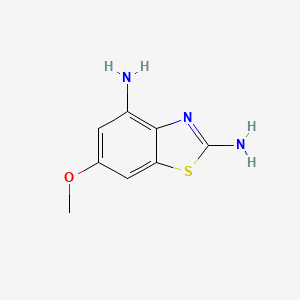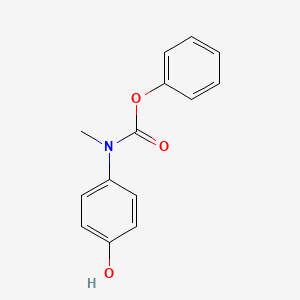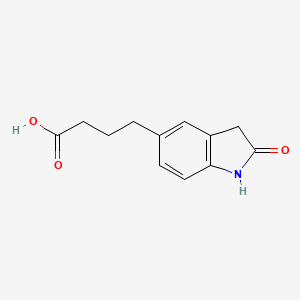
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid
Descripción general
Descripción
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition :
- A study by Nazir et al. (2018) reports the synthesis of novel indole-based hybrid oxadiazole scaffolds, using 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating potential therapeutic applications in drug design (Nazir et al., 2018).
- In another study, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides using 4-(1H-indol-3-yl)butanoic acid as a precursor. These compounds showed significant inhibitory effects against alkaline phosphatase, suggesting their potential in medical applications (Abbasi et al., 2019).
Antitumor Activity :
- Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, which showed moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Optical Gating in Synthetic Ion Channels :
- A study by Ali et al. (2012) utilized 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels, showing applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Various Compounds :
- El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, leading to the synthesis of derivatives of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid, which have potential applications in chemical synthesis (El-Samahy, 2005).
- Research by Kowalski et al. (2009) involved the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, indicating potential applications in the development of IR-detectable metal–carbonyl tracers (Kowalski et al., 2009).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to have various biologically vital properties, suggesting that this compound may have significant molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, as well as the immune response in microbial infections . These effects are mediated through interactions with cellular receptors and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication and inflammatory responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation over time . Long-term exposure to this compound may lead to sustained changes in cellular metabolism and function, which are important considerations for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that indole derivatives can have threshold effects, where low doses may be therapeutic, while high doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are critical for cellular function and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity . Understanding these processes is important for developing targeted delivery strategies for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-9-6-8(2-1-3-12(15)16)4-5-10(9)13-11/h4-6H,1-3,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRKNRCNQNYUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
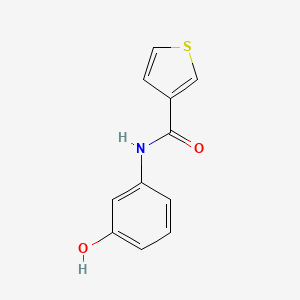
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)


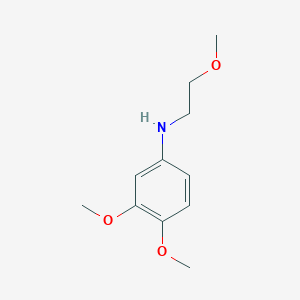
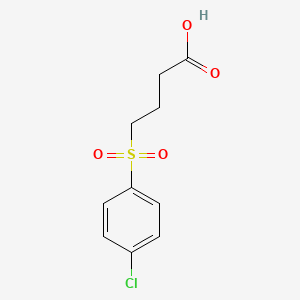
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
amine](/img/structure/B1414766.png)
